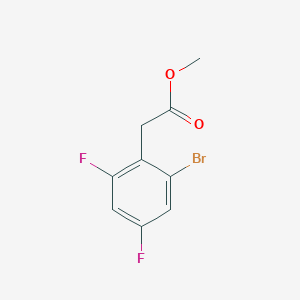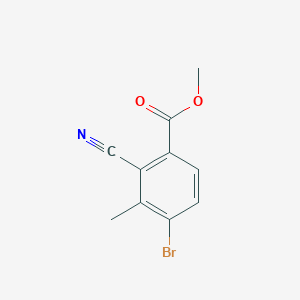
3-Bromo-5-cyano-2-fluorophenylacetic acid
Descripción general
Descripción
3-Bromo-5-cyano-2-fluorophenylacetic acid (3-BCFPA) is a phenylacetic acid derivative that exhibits a wide range of biological activities. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been studied for its potential use in the treatment of a variety of diseases. The compound has also been studied for its potential to modulate the activity of other enzymes, including acetylcholinesterase and monoacylglycerol lipase. In addition, 3-BCFPA has been investigated for its potential to modulate the activity of G-protein coupled receptors and for its ability to modulate the activity of calcium channels.
Mecanismo De Acción
3-Bromo-5-cyano-2-fluorophenylacetic acid is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the breakdown of the endocannabinoid anandamide, which is an important regulator of the endocannabinoid system. By inhibiting FAAH, 3-Bromo-5-cyano-2-fluorophenylacetic acid increases the levels of anandamide, which can lead to a variety of effects on the body, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-2-fluorophenylacetic acid have been studied in both animal models and in vitro studies. In animal models, 3-Bromo-5-cyano-2-fluorophenylacetic acid has been shown to increase the levels of anandamide, which can lead to a variety of effects, including pain relief and anti-inflammatory effects. In vitro studies have demonstrated that 3-Bromo-5-cyano-2-fluorophenylacetic acid can modulate the activity of other enzymes, including acetylcholinesterase and monoacylglycerol lipase. In addition, 3-Bromo-5-cyano-2-fluorophenylacetic acid has been investigated for its potential to modulate the activity of G-protein coupled receptors and for its ability to modulate the activity of calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-cyano-2-fluorophenylacetic acid in lab experiments is that it is a potent inhibitor of FAAH and has been studied for its potential use in the treatment of a variety of diseases. In addition, 3-Bromo-5-cyano-2-fluorophenylacetic acid has been studied for its potential to modulate the activity of other enzymes and for its ability to modulate the activity of G-protein coupled receptors and calcium channels. However, there are some limitations to using 3-Bromo-5-cyano-2-fluorophenylacetic acid in lab experiments. For example, the compound is unstable in solution and must be stored at low temperatures. In addition, the compound is expensive and can be difficult to obtain.
Direcciones Futuras
There are a number of potential future directions for research into 3-Bromo-5-cyano-2-fluorophenylacetic acid. These include further investigation into the potential therapeutic applications of the compound, such as its use in the treatment of pain and inflammation. In addition, further research into the biochemical and physiological effects of the compound is needed to better understand its mechanism of action. Another potential area of research is the development of new synthesis methods for 3-Bromo-5-cyano-2-fluorophenylacetic acid that are more efficient and cost-effective. Finally, further research into the potential of 3-Bromo-5-cyano-2-fluorophenylacetic acid to modulate the activity of other enzymes and G-protein coupled receptors is needed to better understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-Bromo-5-cyano-2-fluorophenylacetic acid has been studied for its potential use in the treatment of a variety of diseases. It has been studied for its potential to modulate the activity of enzymes such as FAAH, acetylcholinesterase, and monoacylglycerol lipase. In addition, 3-Bromo-5-cyano-2-fluorophenylacetic acid has been investigated for its potential to modulate the activity of G-protein coupled receptors and for its ability to modulate the activity of calcium channels.
Propiedades
IUPAC Name |
2-(3-bromo-5-cyano-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-2-5(4-12)1-6(9(7)11)3-8(13)14/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKWGZOUMGNXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-2-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



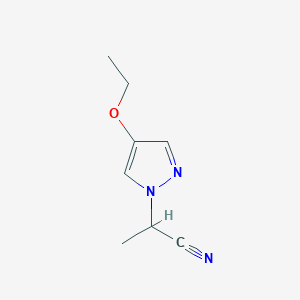

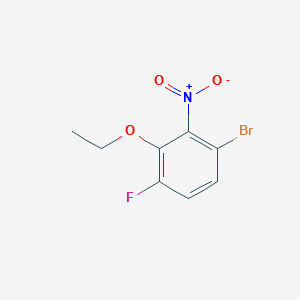
methylamine](/img/structure/B1415480.png)

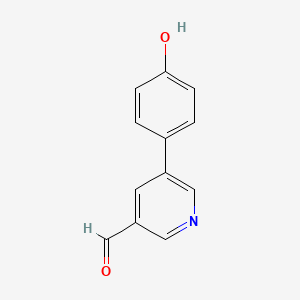
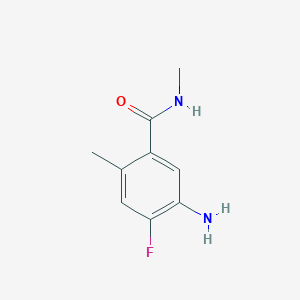
![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)
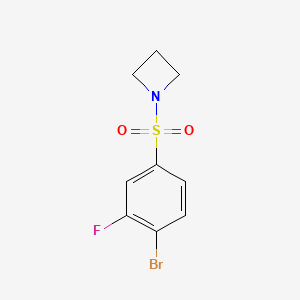

methylamine](/img/structure/B1415495.png)

